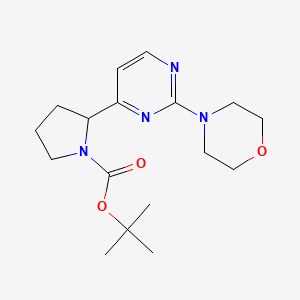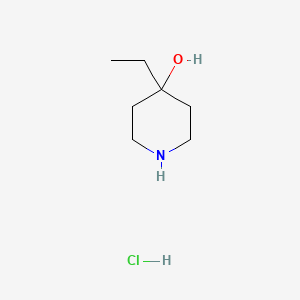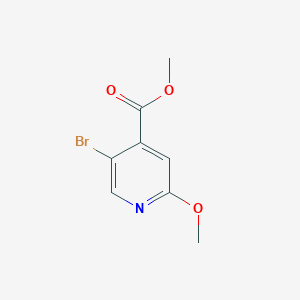
Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate is represented by the InChI code1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-4-5-14(21)13-6-7-18-15(19-13)20-9-11-23-12-10-20/h6-7,14H,4-5,8-12H2,1-3H3 . The molecular weight is 334.42 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate include a molecular weight of 334.42 g/mol . The compound should be stored at a temperature of 28°C . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
α-Amidoalkylation of Ambident Nucleophiles
Tert-butyl esters and N,N-disubstituted amides of carboxylic acids, including compounds similar to Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate, have been used in α-amidoalkylation reactions with N-benzoylbenzylideneamine. This research discusses the stereochemical course of these reactions (Dobrev, Benin, & Nechev, 1992).
Synthesis and Crystal Structure
The synthesis and crystal structure of Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound closely related to Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate, was studied, revealing its crystallization in the triclinic space group and intermolecular hydrogen bonding characteristics (Naveen et al., 2007).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds with tert-butyl groups, were synthesized as ligands for the histamine H4 receptor. This research contributed to the development of anti-inflammatory agents and pain treatment options (Altenbach et al., 2008).
Renin Inhibitors
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was part of a series of compounds studied as renin inhibitors. This research focused on improving the pharmacokinetic profile while maintaining renin inhibitory activity, contributing to the development of novel treatments for conditions like hypertension (Tokuhara et al., 2018).
Vasopressin V1B Receptor Radioligand
A derivative of Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate was characterized as a radioligand for the arginine vasopressin 1B (V1B) receptor. This research aids in understanding receptor occupancy and can be used in drug development and monitoring diseased conditions (Koga et al., 2016).
Wirkmechanismus
The mechanism of action of Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate involves the inhibition of the BTK enzyme. BTK is a key player in the B-cell antigen receptor signaling pathway, and its inhibition can have therapeutic effects in certain diseases.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-4-5-14(21)13-6-7-18-15(19-13)20-9-11-23-12-10-20/h6-7,14H,4-5,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFNMBBUMVGYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NC=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121417 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |
CAS RN |
1255147-65-9 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)



![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)


![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)


